molecular formula C10H13IO2 B14059628 1,2-Dimethoxy-4-ethyl-3-iodobenzene

1,2-Dimethoxy-4-ethyl-3-iodobenzene

Cat. No.: B14059628
M. Wt: 292.11 g/mol
InChI Key: DLGBUNOWZUIURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethoxy-4-ethyl-3-iodobenzene is an organic compound with the molecular formula C10H13IO2 It is a derivative of benzene, featuring methoxy groups at the 1 and 2 positions, an ethyl group at the 4 position, and an iodine atom at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethoxy-4-ethyl-3-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,2-dimethoxy-4-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine being introduced to the aromatic ring at the 3 position due to the directing effects of the methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-ethyl-3-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethyl group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the iodine atom.

Major Products Formed

    Substitution: Products include 1,2-dimethoxy-4-ethyl-3-azidobenzene or 1,2-dimethoxy-4-ethyl-3-cyanobenzene.

    Oxidation: Products include 1,2-dimethoxy-4-carboxybenzene or 1,2-dimethoxy-4-formylbenzene.

    Reduction: The major product is 1,2-dimethoxy-4-ethylbenzene.

Scientific Research Applications

1,2-Dimethoxy-4-ethyl-3-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study the interactions of aromatic compounds with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dimethoxy-4-ethyl-3-iodobenzene involves its interactions with various molecular targets. The methoxy groups and the iodine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with other molecules. The ethyl group provides hydrophobic interactions, further affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethoxy-4-methyl-3-iodobenzene
  • 1,2-Dimethoxy-4-ethylbenzene
  • 1,2-Dimethoxy-3-iodobenzene

Uniqueness

1,2-Dimethoxy-4-ethyl-3-iodobenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both methoxy groups and an iodine atom allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

1-ethyl-2-iodo-3,4-dimethoxybenzene

InChI

InChI=1S/C10H13IO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h5-6H,4H2,1-3H3

InChI Key

DLGBUNOWZUIURM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)OC)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.